molecular formula C20H25N3O3S B6918269 N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide

N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide

Cat. No.: B6918269
M. Wt: 387.5 g/mol
InChI Key: OTMJCHFCWVBMNI-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, which includes a quinoline ring, a pyridine moiety, and a sulfonamide group, suggests potential biological activity and industrial relevance.

Properties

IUPAC Name

N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-4-22(5-2)27(25,26)17-10-11-19-16(14-17)8-7-13-23(19)20(24)18-9-6-12-21-15(18)3/h6,9-12,14H,4-5,7-8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMJCHFCWVBMNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)N(CCC2)C(=O)C3=C(N=CC=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Ring: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Pyridine Moiety: The pyridine ring can be introduced via a Friedländer synthesis, involving the condensation of 2-aminobenzaldehyde with a ketone.

    Sulfonamide Formation: The sulfonamide group is usually introduced by reacting the amine with sulfonyl chloride under basic conditions.

    Final Coupling: The final step involves coupling the quinoline and pyridine derivatives under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to modify the quinoline or pyridine rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while substitution could introduce halogenated derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as an antimicrobial or anticancer agent.

    Medicine: Possible therapeutic applications due to its sulfonamide group.

    Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, sulfonamides inhibit the enzyme dihydropteroate synthase, which is involved in folate synthesis in bacteria. This inhibition disrupts bacterial growth and replication. The quinoline and pyridine moieties might interact with other molecular targets, enhancing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antimicrobial properties.

    Quinoline Derivatives: Such as chloroquine, used as antimalarial agents.

    Pyridine Derivatives: Such as nicotinamide, involved in metabolic processes.

Uniqueness

N,N-diethyl-1-(2-methylpyridine-3-carbonyl)-3,4-dihydro-2H-quinoline-6-sulfonamide is unique due to its combination of a quinoline ring, a pyridine moiety, and a sulfonamide group. This unique structure may confer distinct biological activities and chemical properties not found in simpler analogs.

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